molecular formula C15H25BN4O3 B14783716 N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide

N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide

Cat. No.: B14783716
M. Wt: 320.20 g/mol
InChI Key: WVFNUIVINSCRIG-UHFFFAOYSA-N
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Description

N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide is an organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide is unique due to its combination of a dioxaborolane group and a pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H25BN4O3

Molecular Weight

320.20 g/mol

IUPAC Name

N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide

InChI

InChI=1S/C15H25BN4O3/c1-11(21)17-7-6-8-18-13-19-9-12(10-20-13)16-22-14(2,3)15(4,5)23-16/h9-10H,6-8H2,1-5H3,(H,17,21)(H,18,19,20)

InChI Key

WVFNUIVINSCRIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCCNC(=O)C

Origin of Product

United States

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